Boc vs. Cbz Protection: Acid-Labile Orthogonal Deprotection Kinetics
The compound's Boc group enables complete deprotection under standard acidic conditions (e.g., 25% TFA/DCM, 30 min, quant.) [1], whereas the closest Cbz-protected analog (CAS 880157-18-6) requires hydrogenolysis (H₂, Pd/C) which is incompatible with many functional groups (e.g., alkenes, benzyl ethers) . This orthogonality directly impacts the viable reaction sequence and the need for intermediate purification steps.
| Evidence Dimension | Deprotection method and functional group tolerance |
|---|---|
| Target Compound Data | Quantitative Boc deprotection in 25% TFA/DCM in under 30 minutes |
| Comparator Or Baseline | Cbz-protected analog (CAS 880157-18-6) requires catalytic hydrogenation (H₂, Pd/C) |
| Quantified Difference | Acid-labile vs. hydrogenolytic; complete orthogonality |
| Conditions | Class-level standard protocols for Boc and Cbz removal |
Why This Matters
For synthetic routes requiring chemoselective amine unveiling in the presence of reduction-sensitive moieties, the Boc-protected derivative enables a practical step-saving that directly influences cost-per-final-compound.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. View Source
